molecular formula C20H27N7O B2893936 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine CAS No. 2380043-69-4

6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine

Cat. No. B2893936
CAS RN: 2380043-69-4
M. Wt: 381.484
InChI Key: JROAGNQFKJTPLZ-UHFFFAOYSA-N
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Description

6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of the enzyme cyclic AMP-dependent protein kinase A (PKA), which plays a crucial role in various cellular processes.

Mechanism Of Action

The mechanism of action of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine involves the inhibition of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine. 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine is a serine/threonine kinase that is involved in various cellular processes. 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine is activated by the binding of cyclic AMP (cAMP), which leads to the phosphorylation of various downstream targets. 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine binds to the regulatory subunit of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine, preventing the binding of cAMP and thereby inhibiting 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine activity.
Biochemical and Physiological Effects:
The inhibition of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine by 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine has various biochemical and physiological effects. 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, the inhibition of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine can lead to the suppression of tumor growth. In addition, 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine is also involved in the regulation of insulin secretion, and the inhibition of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine can lead to the suppression of insulin secretion.

Advantages And Limitations For Lab Experiments

The advantages of using 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine in lab experiments are its potency and specificity for 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine inhibition. This compound has been shown to be a potent inhibitor of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine, with an IC50 value of 0.4 nM. In addition, this compound is highly specific for 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine inhibition, with minimal effects on other kinases. The limitations of using this compound in lab experiments are its cost and availability. This compound is relatively expensive and may not be readily available in all research labs.

Future Directions

There are several future directions for the research on 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine. One direction is the further investigation of its potential applications in cancer research. This compound has shown promise as a potential anti-cancer agent, and further studies are needed to explore its efficacy in different cancer types. Another direction is the investigation of its potential applications in other research fields, such as diabetes research. This compound has been shown to inhibit insulin secretion, and further studies are needed to explore its potential as a therapeutic agent for diabetes. Finally, the development of more cost-effective and readily available synthesis methods for this compound would facilitate its use in various research labs.

Synthesis Methods

The synthesis of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine involves a series of chemical reactions. The starting material for the synthesis is 6-chloro-9-methylpurine, which is reacted with 4-(hydroxymethyl)piperidine to form 6-(4-(hydroxymethyl)piperidin-1-yl)-9-methylpurine. This intermediate is then reacted with 6-tert-butyl-3-(bromomethyl)pyridazine to form the final product, 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine.

Scientific Research Applications

6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine has been extensively studied for its potential applications in various research fields. This compound has been shown to be a potent inhibitor of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, this compound has been studied for its potential applications in cancer research, where the inhibition of 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine can lead to the suppression of tumor growth.

properties

IUPAC Name

6-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-20(2,3)15-5-6-16(25-24-15)28-11-14-7-9-27(10-8-14)19-17-18(21-12-22-19)26(4)13-23-17/h5-6,12-14H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROAGNQFKJTPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine

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